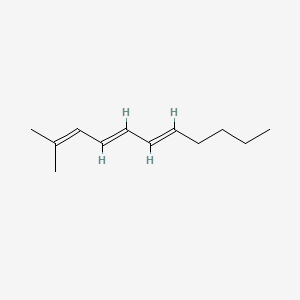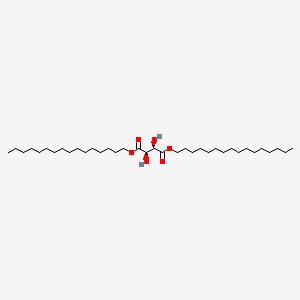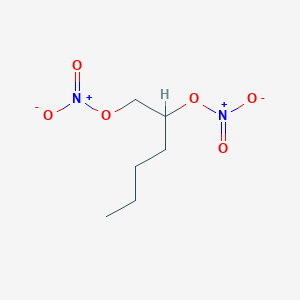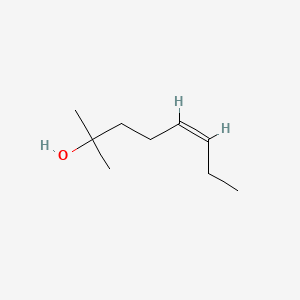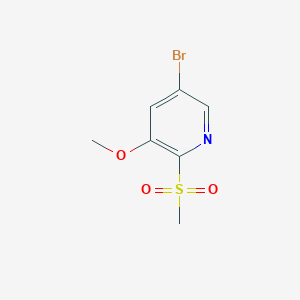
Sodium dimethylpiperidine-1-dithiocarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dimethylpiperidine-1-dithiocarboxylate is a heterocyclic organic compound with the molecular formula C8H14NNaS2 It is primarily used in research and experimental applications due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethylpiperidine-1-dithiocarboxylate typically involves the reaction of dimethylpiperidine with carbon disulfide in the presence of a base, followed by the addition of sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the reaction proceeds efficiently.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dimethylpiperidine-1-dithiocarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Sodium dimethylpiperidine-1-dithiocarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium dimethylpiperidine-1-dithiocarboxylate involves its ability to interact with metal ions and other nucleophiles. This interaction can lead to the formation of stable complexes, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved are still under investigation, but its ability to modulate enzyme activity and protein interactions is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Sodium diethyldithiocarbamate: Another dithiocarboxylate compound with similar chemical properties.
Sodium dimethyldithiocarbamate: Shares the dithiocarboxylate functional group but differs in the alkyl substituents.
Uniqueness: Sodium dimethylpiperidine-1-dithiocarboxylate is unique due to its piperidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other dithiocarboxylates may not be as effective.
Eigenschaften
CAS-Nummer |
93981-33-0 |
|---|---|
Molekularformel |
C8H14NNaS2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
sodium;2,2-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C8H15NS2.Na/c1-8(2)5-3-4-6-9(8)7(10)11;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IWQCHUFSCNXBAV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CCCCN1C(=S)[S-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


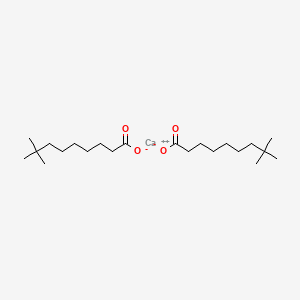


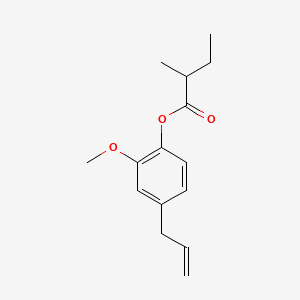

![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)

